

Spectroscopic Profile of 1-Boc-2-methylpiperidine: A Technical Guide

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Compound of Interest

Compound Name: 1-Boc-2-methylpiperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Boc-2-methylpiperidine** (tert-butyl 2-methylpiperidine-1-carboxylate), a key building block in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and graphical representations of the analytical workflows.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Boc-2-methylpiperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **1-Boc-2-methylpiperidine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.13 - 4.01	m	-	H-2
3.89	d	13.3	H-6 (axial)
2.74	td	13.3, 2.9	H-6 (equatorial)
1.75 - 1.45	m	-	H-3, H-4, H-5
1.44	s	-	Boc (C(CH ₃) ₃)
1.11	d	6.9	CH ₃

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for **1-Boc-2-methylpiperidine**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
155.2	C=O (Boc)
79.1	C(CH ₃) ₃ (Boc)
46.2	C-2
38.8	C-6
30.2	C-3
28.7	C(CH ₃) ₃ (Boc)
25.8	C-5
18.8	C-4
15.8	CH ₃

Solvent: CDCl₃[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **1-Boc-2-methylpiperidine**

Wavenumber (cm ⁻¹)	Description
~2970	C-H stretch (alkane)
~2870	C-H stretch (alkane)
~1690	C=O stretch (carbamate)
~1455	C-H bend (alkane)
~1365	C-H bend (tert-butyl)
~1170	C-N stretch

Note: The IR data is based on typical values for N-Boc protected amines and may vary slightly.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-Boc-2-methylpiperidine**

m/z	Interpretation
200	[M+H] ⁺ (protonated molecule)
144	[M - C ₄ H ₈ + H] ⁺ (loss of isobutylene)
100	[M - Boc + 2H] ⁺ (loss of Boc group)
57	[C ₄ H ₉] ⁺ (tert-butyl cation)

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-Boc-2-methylpiperidine** is prepared in deuterated chloroform (CDCl_3). The ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

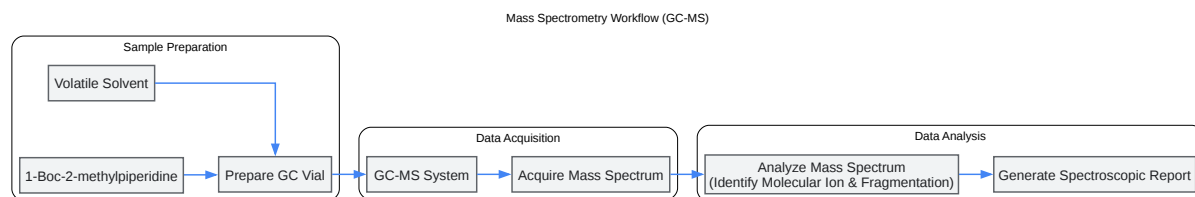
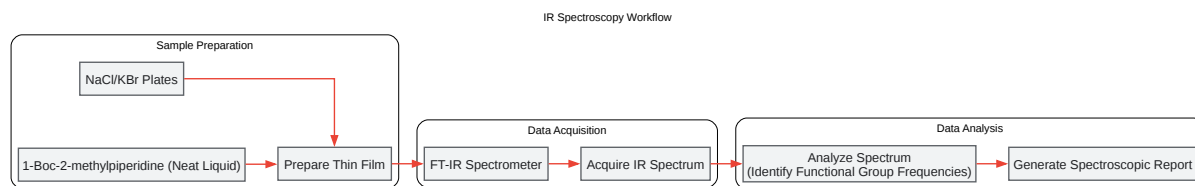
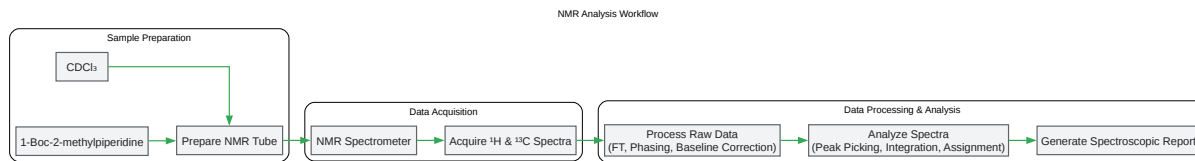
The IR spectrum is typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) can be used. For GC-MS analysis, a capillary column such as an Agilent HP-5ms is suitable. The sample is injected into the GC, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the resulting ions.

Visualization of Analytical Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic analysis of **1-Boc-2-methylpiperidine**.



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References

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